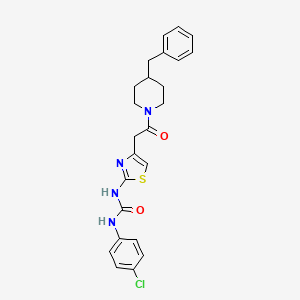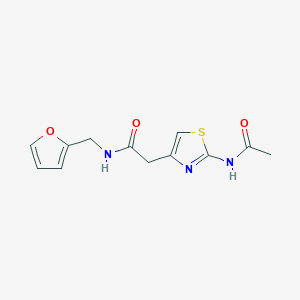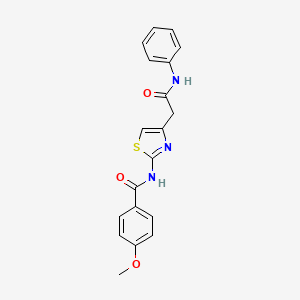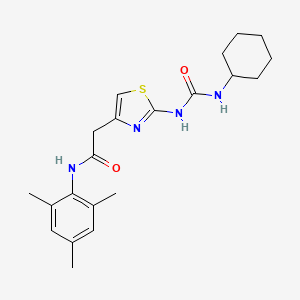![molecular formula C20H22N6O4S B11278993 5-amino-N-(2,5-dimethoxyphenyl)-1-(2-{[3-(methylsulfanyl)phenyl]amino}-2-oxoethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11278993.png)
5-amino-N-(2,5-dimethoxyphenyl)-1-(2-{[3-(methylsulfanyl)phenyl]amino}-2-oxoethyl)-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-AMINO-N-(2,5-DIMETHOXYPHENYL)-1-({[3-(METHYLSULFANYL)PHENYL]CARBAMOYL}METHYL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a triazole ring, which is known for its stability and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-AMINO-N-(2,5-DIMETHOXYPHENYL)-1-({[3-(METHYLSULFANYL)PHENYL]CARBAMOYL}METHYL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the triazole ring and the introduction of various functional groups. Common reagents used in the synthesis include 2,5-dimethoxyaniline, 3-(methylsulfanyl)benzoyl chloride, and sodium azide. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like copper sulfate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
5-AMINO-N-(2,5-DIMETHOXYPHENYL)-1-({[3-(METHYLSULFANYL)PHENYL]CARBAMOYL}METHYL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions can vary widely depending on the desired transformation, but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while reduction could produce a more saturated molecule.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.
Industry: It might be used in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 5-AMINO-N-(2,5-DIMETHOXYPHENYL)-1-({[3-(METHYLSULFANYL)PHENYL]CARBAMOYL}METHYL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE likely involves interactions with specific molecular targets, such as enzymes or receptors. The triazole ring and other functional groups can form hydrogen bonds, coordinate with metal ions, or participate in other non-covalent interactions that modulate the activity of these targets.
Comparison with Similar Compounds
Similar Compounds
5-AMINO-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE: A simpler analog without the dimethoxyphenyl and methylsulfanylphenyl groups.
N-(2,5-DIMETHOXYPHENYL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE: Lacks the amino group and the methylsulfanylphenyl moiety.
Uniqueness
The uniqueness of 5-AMINO-N-(2,5-DIMETHOXYPHENYL)-1-({[3-(METHYLSULFANYL)PHENYL]CARBAMOYL}METHYL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both the dimethoxyphenyl and methylsulfanylphenyl groups may enhance its binding affinity and specificity for certain molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C20H22N6O4S |
|---|---|
Molecular Weight |
442.5 g/mol |
IUPAC Name |
5-amino-N-(2,5-dimethoxyphenyl)-1-[2-(3-methylsulfanylanilino)-2-oxoethyl]triazole-4-carboxamide |
InChI |
InChI=1S/C20H22N6O4S/c1-29-13-7-8-16(30-2)15(10-13)23-20(28)18-19(21)26(25-24-18)11-17(27)22-12-5-4-6-14(9-12)31-3/h4-10H,11,21H2,1-3H3,(H,22,27)(H,23,28) |
InChI Key |
KTXRPPAVZCCRAC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C2=C(N(N=N2)CC(=O)NC3=CC(=CC=C3)SC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-phenylpiperidine-4-carboxamide](/img/structure/B11278925.png)
![N-(3-methoxyphenyl)-6,6-dimethyl-9-(4-methylphenyl)-8-oxo-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxamide](/img/structure/B11278933.png)
![N-{2-[3-({[(3,5-Dimethylphenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-YL]-4-methylphenyl}propanamide](/img/structure/B11278953.png)
![N-(4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)cyclopentanecarboxamide](/img/structure/B11278958.png)
![2-{2-[(4-cyanophenyl)amino]-2-oxoethoxy}-N-propylacetamide](/img/structure/B11278965.png)
![5-amino-N-(2-methoxy-5-methylphenyl)-1-{2-oxo-2-[(2,4,6-trimethylphenyl)amino]ethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11278970.png)


![N-(2-methoxy-5-methylphenyl)-2-(4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B11278988.png)

![N-(4-chloro-2-methylphenyl)-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11279003.png)
![N~6~-(2-methoxyethyl)-1-methyl-N~4~-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B11279007.png)
